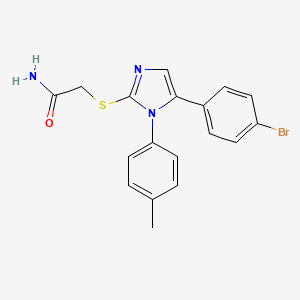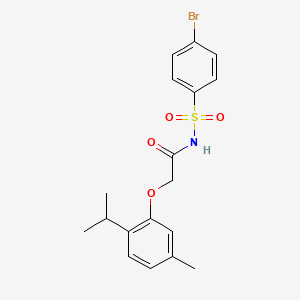
N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is a complex organic compound characterized by its bromophenylsulfonyl group and isopropyl-methylphenoxy acetamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the core phenylsulfonyl and acetamide groups. Key reactions include:
Acetylation: The formation of the acetamide group.
Coupling Reactions: The attachment of the isopropyl-methylphenoxy moiety to the acetamide group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the phenyl group to more oxidized forms.
Reduction: Reduction of the sulfonyl group to sulfide derivatives.
Substitution Reactions: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and various amines can be employed.
Major Products Formed:
Oxidation Products: Phenolic compounds and carboxylic acids.
Reduction Products: Sulfides and thiols.
Substitution Products: Iodides, amines, and other substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target system.
Comparaison Avec Des Composés Similaires
N-((4-chlorophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
N-((4-fluorophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
N-((4-methylphenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Uniqueness: N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide stands out due to its bromine atom, which imparts unique chemical properties and reactivity compared to its chloro-, fluoro-, and methyl-substituted analogs. This bromine atom can enhance the compound's biological activity and selectivity.
Propriétés
IUPAC Name |
N-(4-bromophenyl)sulfonyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO4S/c1-12(2)16-9-4-13(3)10-17(16)24-11-18(21)20-25(22,23)15-7-5-14(19)6-8-15/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLZMFDRRVIMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2870849.png)
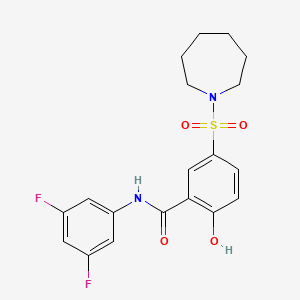
![(3-Phenyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2870852.png)
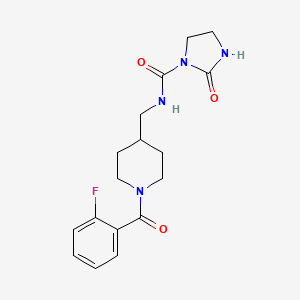
![methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B2870854.png)
![1-[1-(2-Ethoxybenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2870858.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2870859.png)
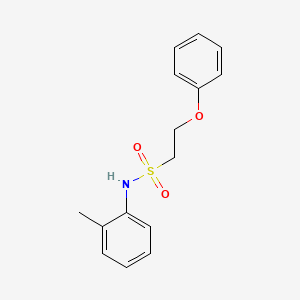
![ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate](/img/structure/B2870861.png)
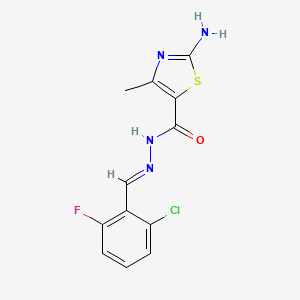
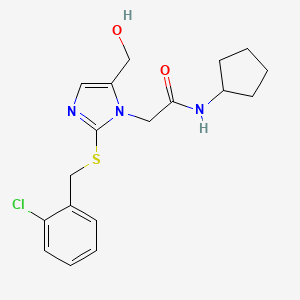
![N'-[(2-methoxyphenyl)methyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2870867.png)
![2-[4-[(Z)-2-Cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2870869.png)
